

Foundational Research on the DHODH Inhibitor ML390: A Technical Guide

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Compound of Interest

Compound Name: ML390

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Abstract

ML390 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. **ML390** was identified through a high-throughput phenotypic screen for compounds that induce myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2] Its mechanism of action involves the depletion of intracellular pyrimidine pools, leading to nucleolar stress, cell cycle arrest, and ultimately, the differentiation of leukemic blasts. This technical guide provides a comprehensive overview of the foundational research on **ML390**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the key signaling pathways involved.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2] This pathway is crucial for the synthesis of DNA and RNA, and thus for cell proliferation. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, particularly those of hematological origin, are highly dependent on the de novo pathway, making DHODH an attractive therapeutic target.[3]

ML390 emerged from a phenotypic screen designed to identify small molecules capable of overcoming the differentiation blockade in AML.[1][2] Subsequent target identification studies revealed that **ML390** exerts its pro-differentiation effects through the specific inhibition of human DHODH.[1] This document serves as a technical resource for researchers interested in the preclinical development and study of **ML390** and other DHODH inhibitors.

Mechanism of Action

The primary mechanism of action of **ML390** is the competitive inhibition of DHODH. This leads to a significant reduction in the intracellular pool of pyrimidines, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for RNA and DNA synthesis. The depletion of these critical metabolites triggers a cascade of cellular events:

- **Nucleolar Stress:** The reduced availability of UTP impairs ribosome biogenesis, leading to nucleolar stress.
- **Cell Cycle Arrest:** The lack of necessary building blocks for DNA replication causes cells to arrest in the S-phase of the cell cycle.
- **Induction of Differentiation:** In AML cells, the combination of metabolic stress and cell cycle arrest induces a program of terminal myeloid differentiation, overcoming the characteristic differentiation block of the disease.[2][4]

The effects of **ML390** can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming that its activity is directly linked to the inhibition of de novo pyrimidine synthesis.[1]

Quantitative Data

The following tables summarize the key quantitative data for **ML390** and the well-characterized DHODH inhibitor, Brequinar.

Table 1: In Vitro Enzyme Inhibition and Cell Differentiation Activity of **ML390**

Parameter	Value	Cell Line/System	Reference
hDHODH IC50	0.56 μ M	Recombinant human DHODH	[5]
Differentiation ED50	~2 μ M	Murine (ER-HoxA9) and human (U937, THP1) AML cell lines	[2][4]

Table 2: Comparative Activity of DHODH Inhibitors in AML Cell Lines

Compound	Cell Line	Parameter	Value	Reference
ML390	Murine ER-HoxA9	ED50 (Differentiation)	~2 μ M	[4]
ML390	Human U937	ED50 (Differentiation)	~2 μ M	[4]
ML390	Human THP1	ED50 (Differentiation)	~2 μ M	[4]
Brequinar	Human DHODH	IC50	5.2 nM	[6]
Brequinar	ER-HoxA9, U937, THP1	ED50 (Differentiation)	~1 μ M	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of **ML390**.

DHODH Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant human DHODH.

Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO)
- Ubiquinone (Coenzyme Q10)
- 2,6-dichloroindophenol (DCIP)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
- Test compound (e.g., **ML390**) dissolved in DMSO
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mix containing the assay buffer, recombinant DHODH enzyme, and ubiquinone.
- Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
- Add the reaction mix to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a solution of DHO and the electron acceptor DCIP.
- Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

AML Cell Differentiation Assay using GFP Reporter

This protocol describes a flow cytometry-based assay to quantify the induction of myeloid differentiation in AML cells engineered to express Green Fluorescent Protein (GFP) under the control of a myeloid-specific promoter (e.g., lysozyme).[1]

Materials:

- AML cell line engineered with a myeloid-specific GFP reporter (e.g., ER-HoxA9 Lys-GFP)
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
- Test compound (e.g., **ML390**) dissolved in DMSO
- Uridine (for rescue experiments)
- Flow cytometer
- Antibodies for myeloid differentiation markers (e.g., anti-CD11b) conjugated to a fluorophore other than GFP (optional)

Procedure:

- Seed the GFP reporter AML cells in a multi-well plate at a suitable density.
- Treat the cells with a serial dilution of the test compound. Include a DMSO control. For rescue experiments, co-treat with a final concentration of 100 μ M uridine.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Harvest the cells and wash with PBS.
- (Optional) Stain the cells with an anti-CD11b antibody or other myeloid differentiation markers.
- Analyze the cells by flow cytometry. Gate on the live cell population and measure the percentage of GFP-positive cells and the mean fluorescence intensity of GFP.

- Calculate the ED50 value for differentiation based on the percentage of GFP-positive cells at different compound concentrations.

LC-MS/MS Analysis of Intracellular Nucleotides

This protocol provides a general method for the extraction and quantification of intracellular pyrimidine nucleotides from cells treated with a DHODH inhibitor.

Materials:

- AML cells
- Test compound (e.g., **ML390**)
- Cold methanol (80%)
- Internal standards (e.g., stable isotope-labeled UTP)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

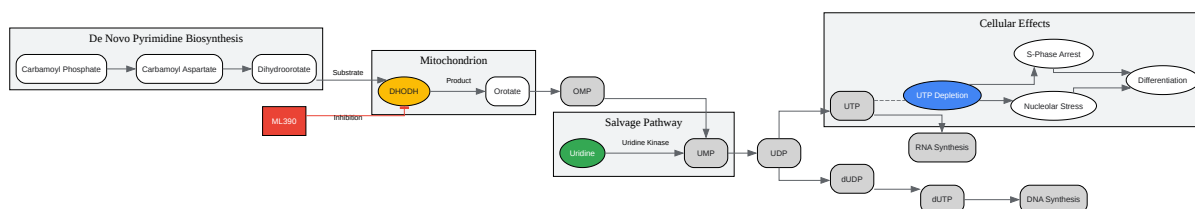
Procedure:

- Cell Treatment and Harvesting:
 - Treat AML cells with the test compound or DMSO for the desired time.
 - Rapidly harvest the cells by centrifugation at a low temperature.
 - Wash the cell pellet with ice-cold PBS to remove extracellular metabolites.
- Metabolite Extraction:
 - Resuspend the cell pellet in a known volume of ice-cold 80% methanol containing internal standards.
 - Incubate on ice for 15-20 minutes to allow for cell lysis and protein precipitation.
 - Centrifuge at high speed to pellet the cell debris.

- Collect the supernatant containing the intracellular metabolites.
- LC-MS/MS Analysis:
 - Analyze the extracted metabolites using a suitable LC-MS/MS method.
 - Chromatography: Use a column designed for polar metabolite separation (e.g., HILIC).
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UMP, UDP, UTP, and other relevant nucleotides.
 - Quantify the nucleotide levels by comparing the peak areas of the endogenous metabolites to those of the internal standards.

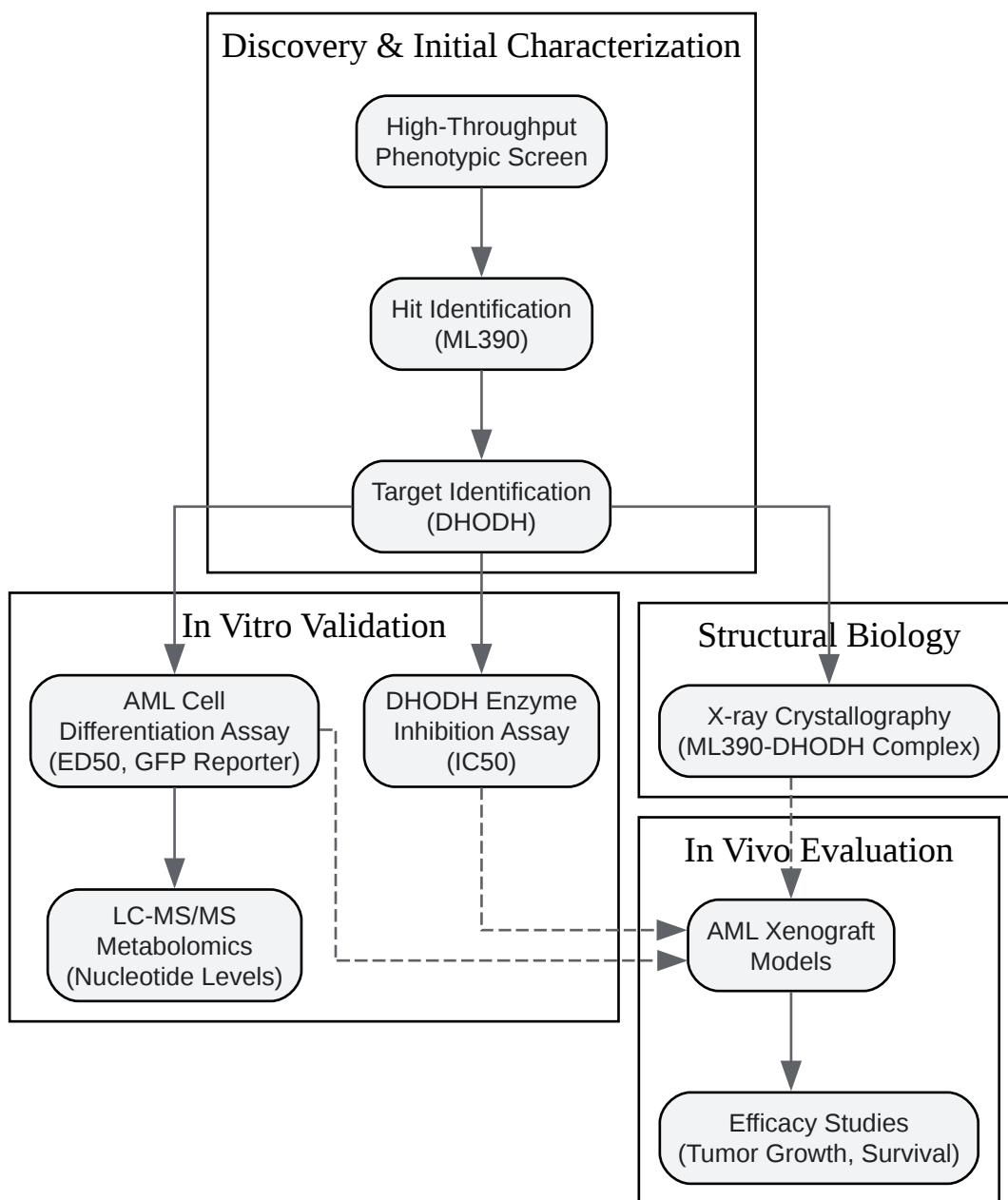
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by **ML390** and a typical experimental workflow for its characterization.



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Caption: Signaling pathway of DHODH inhibition by **ML390**.



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